molecular formula C6H11ClF3NO3 B2417696 2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride CAS No. 2377034-07-4

2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride

Cat. No.: B2417696
CAS No.: 2377034-07-4
M. Wt: 237.6
InChI Key: OHLPYQGGESXKGW-UHFFFAOYSA-N
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Description

Compounds with dimethylamino groups are often used in the field of chemistry due to their basicity and nucleophilicity . The trifluoro group is known for its electronegativity and the ability to form stable compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. The InChI code can provide a standard way to encode the molecular structure.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the dimethylamino group can participate in various reactions due to its nucleophilicity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties include melting point, boiling point, solubility, and reactivity.

Scientific Research Applications

Peptide Coupling and Synthesis

  • The compound has been used in peptide coupling methods. It aids in the efficient coupling of conjugated carboxylic acid with methyl ester amino acids hydrochloride, facilitating the synthesis of various substituted amino acid derivatives. This method demonstrates high chemical yields (up to 90%) and is particularly useful in the synthesis of important enzymatic substrates like Fa-Met (Brunel, Salmi, & Letourneux, 2005).

Synthesis of Trifluoroatrolactamide Derivatives

  • The compound plays a role in the synthesis of novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides. These derivatives, synthesized from α-hydroxyacetamide, show moderate antifungal activity (Yang et al., 2017).

Formation of Carbocation-Carbanion Salts

  • The compound is involved in forming salts consisting of a heteroatom-stabilized carbocation and a heteroatom-stabilized carbanion. This process was observed during the deprotonation of certain acid methyl esters with tetrakis(dimethylamino)-methane (Meier, Buß, & Adam, 1996).

Structural Studies

  • It has been used in studies focusing on the molecular structure, like the analysis of rac-3,3,3-trifluorolactic acid, a fluorinated derivative of lactic acid. These studies involve examining torsion angles and hydrogen bonds to understand the compound's crystal structure (Gerber & Betz, 2013).

Self-Assembled Aggregates

  • The compound contributes to the formation of self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers. These aggregates can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, showing potential in transferring these compounds from aqueous solutions to organic media (Sawada et al., 2000).

Derivatization for Analytical Chemistry

  • A technique has been reported for the rapid derivatization of aqueous carboxylic acids to their corresponding trifluoroethylamide derivatives, including 2,2,2-trifluoroethylamine hydrochloride. This method is significant for environmental analytical chemistry, improving the chromatographic characteristics for gas chromatography (Ford, Burns, & Ferry, 2007).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system it interacts with. For example, some dimethylamino compounds act as catalysts in chemical reactions .

Safety and Hazards

Safety and hazards of a compound depend on its reactivity and toxicity. Proper handling and storage are crucial to ensure safety .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, compounds with dimethylamino groups have potential applications in the development of new catalysts and pharmaceuticals .

Properties

IUPAC Name

2-[(dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO3.ClH/c1-10(2)3-5(13,4(11)12)6(7,8)9;/h13H,3H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLPYQGGESXKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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